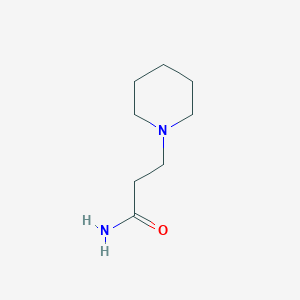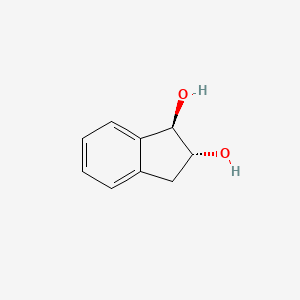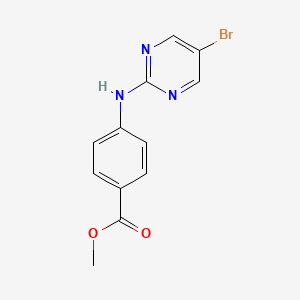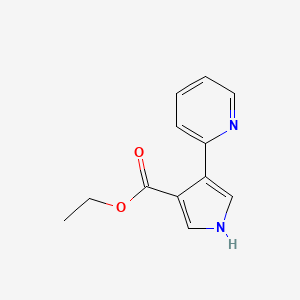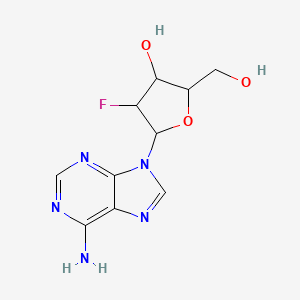
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine
描述
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions.
Purification: The product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale synthesis using automated equipment. The process includes:
Batch Synthesis: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Synthesis: Some processes may use continuous flow reactors for more efficient production.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure purity and efficacy.
化学反应分析
Types of Reactions
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine base.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or amino groups.
科学研究应用
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA/RNA synthesis.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
作用机制
The mechanism of action of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Synthesis: By mimicking natural nucleosides, it can disrupt the synthesis of DNA or RNA.
Induce Mutations: The presence of the fluorine atom can cause errors during replication, leading to mutations.
Target Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as polymerases.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Another fluorinated nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: Used in cancer treatment.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyluracil: Investigated for its antiviral activity.
Uniqueness
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. The presence of the fluorine atom enhances its stability and alters its biological activity compared to non-fluorinated analogs.
属性
分子式 |
C10H12FN5O3 |
|---|---|
分子量 |
269.23 g/mol |
IUPAC 名称 |
5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) |
InChI 键 |
ZGYYPTJWJBEXBC-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
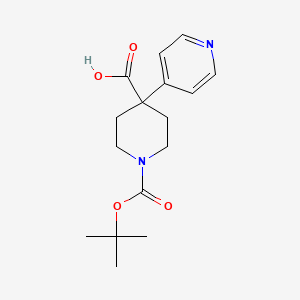
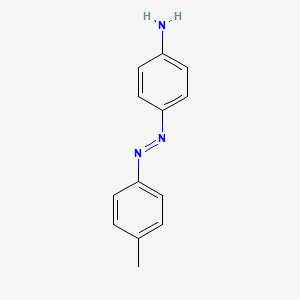
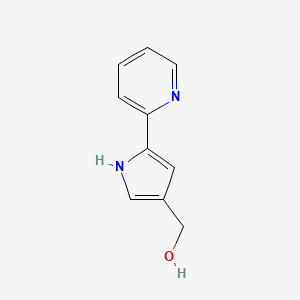
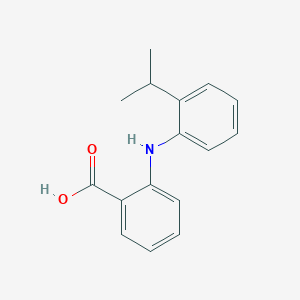
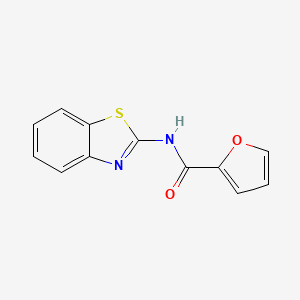
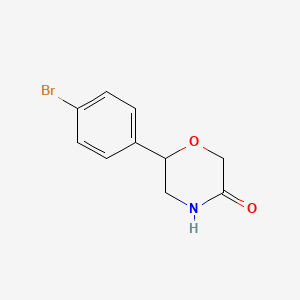
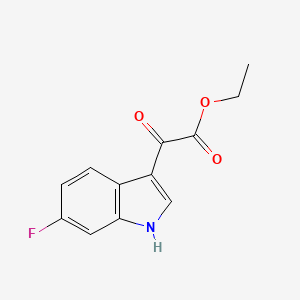
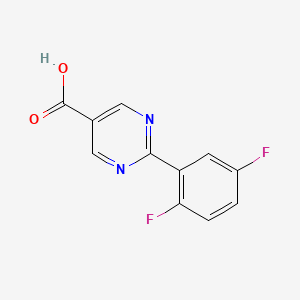
![7-Amino-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8815214.png)
